

^1H NMR spectrum of 4-(1,3-Dioxolan-2-yl)hexan-1-ol

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Compound of Interest

Compound Name: 4-(1,3-Dioxolan-2-yl)hexan-1-ol

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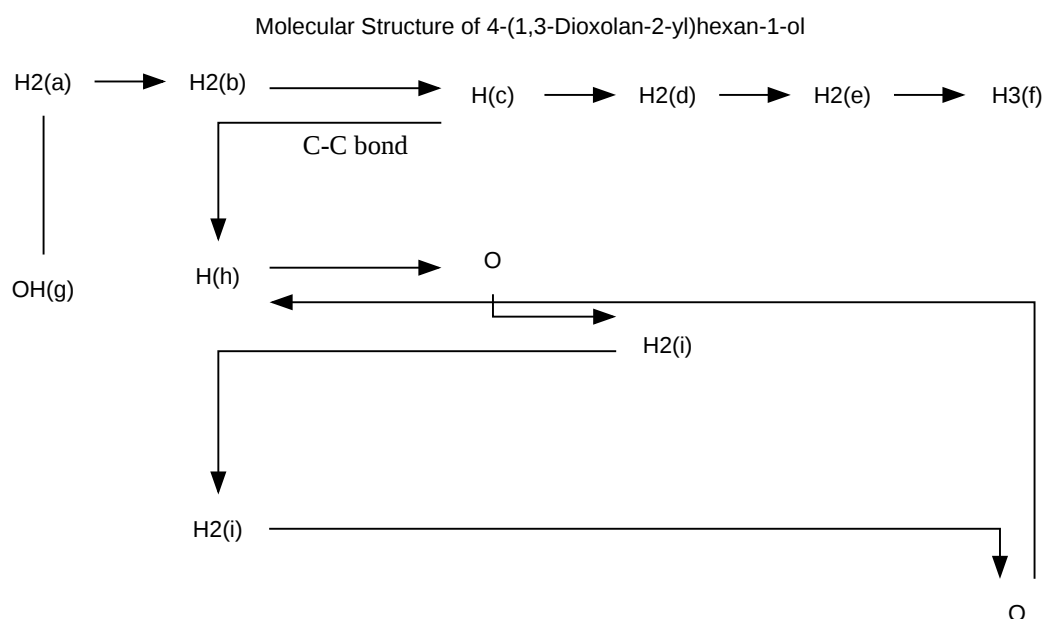
An In-depth Technical Guide to the ^1H NMR Spectrum of 4-(1,3-Dioxolan-2-yl)hexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (^1H NMR) spectrum of 4-(1,3-Dioxolan-2-yl)hexan-1-ol. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in organic synthesis and drug discovery.

Molecular Structure and Proton Environments

The structure of 4-(1,3-Dioxolan-2-yl)hexan-1-ol contains several distinct proton environments, each giving rise to a unique signal in the ^1H NMR spectrum. A thorough understanding of these environments is crucial for accurate spectral interpretation.



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Caption: Molecular structure and proton assignments for **4-(1,3-Dioxolan-2-yl)hexan-1-ol**.

Predicted ^1H NMR Spectral Data

The following table summarizes the predicted ^1H NMR spectral data for **4-(1,3-Dioxolan-2-yl)hexan-1-ol**. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, coupling constants (J) are in Hertz (Hz), and multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
a (CH ₂)	~ 3.65	t	~ 6.5	2H
b (CH ₂)	~ 1.57	m	-	2H
c (CH)	~ 1.75	m	-	1H
d (CH ₂)	~ 1.40	m	-	2H
e (CH ₂)	~ 1.35	m	-	2H
f (CH ₃)	~ 0.90	t	~ 7.0	3H
g (OH)	Variable (e.g., ~ 2.5)	s (broad)	-	1H
h (CH)	~ 4.85	t	~ 5.0	1H
i (OCH ₂ CH ₂ O)	~ 3.90	m	-	4H

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of **4-(1,3-Dioxolan-2-yl)hexan-1-ol**.

3.1. Sample Preparation

- Weigh approximately 5-10 mg of **4-(1,3-Dioxolan-2-yl)hexan-1-ol** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).
- Cap the NMR tube and gently agitate until the sample is completely dissolved.

3.2. Instrument Parameters

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- Temperature: Standard room temperature (e.g., 298 K).
- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.
- Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.

3.3. Data Processing

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Logical Relationships in Spectral Interpretation

The interpretation of the ^1H NMR spectrum relies on understanding the logical connections between adjacent protons, which manifest as spin-spin coupling.

Caption: Simplified coupling diagram for **4-(1,3-Dioxolan-2-yl)hexan-1-ol**.

This diagram illustrates the expected through-bond correlations. For instance, the protons at position a are coupled to the protons at position b, resulting in a triplet for the a signal

(assuming a clean splitting pattern). The methine proton c will show more complex multiplicity due to coupling with protons at b, d, and h. The dioxolane protons i are expected to show complex splitting patterns due to their diastereotopic nature and coupling to proton h. The hydroxyl proton g typically does not show coupling due to rapid exchange with residual water or other exchangeable protons in the sample.

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